An In-depth Technical Guide to the Structure and Isomers of 1-(2-Methoxyethoxy)propan-2-ol
An In-depth Technical Guide to the Structure and Isomers of 1-(2-Methoxyethoxy)propan-2-ol
Abstract
This technical guide provides a comprehensive exploration of 1-(2-methoxyethoxy)propan-2-ol, a significant member of the propylene glycol ether family. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its molecular architecture, the nuances of its isomeric forms, and its practical applications. We will delve into the structural and stereoisomerism of this compound, presenting a comparative analysis of the physicochemical properties of its major isomers. Furthermore, this guide outlines detailed protocols for the synthesis and separation of these isomers, supported by an analysis of their spectroscopic signatures. The applications of 1-(2-methoxyethoxy)propan-2-ol, particularly its role as a solvent and excipient in pharmaceutical formulations, are discussed with a focus on providing field-proven insights.
Introduction: Understanding Propylene Glycol Ethers
Propylene glycol ethers (PGEs) are a versatile class of organic solvents renowned for their amphiphilic nature, possessing both ether and alcohol functionalities. This unique combination imparts a broad range of solubilities, making them effective in a myriad of industrial and commercial applications, from coatings and cleaners to electronics and pharmaceuticals.[1] Their utility in the pharmaceutical sector is particularly noteworthy, where they can act as solvents for active pharmaceutical ingredients (APIs), formulation excipients, and intermediates in chemical synthesis.[2][3]
This guide focuses on a specific, yet complex, member of the PGE family: 1-(2-methoxyethoxy)propan-2-ol. This compound is a primary component of the commercial solvent known as dipropylene glycol methyl ether (DPGME), which is, in fact, a mixture of several structural isomers.[3][4] A thorough understanding of the individual isomers within this mixture is paramount for researchers and formulation scientists, as subtle differences in their molecular structure can significantly influence their physical and chemical properties, and consequently, their performance in a given application.
Molecular Structure and Physicochemical Properties
The systematic IUPAC name for our topic compound is 1-(2-methoxyethoxy)propan-2-ol. Its molecular formula is C₇H₁₆O₃, and it possesses a secondary alcohol group and two ether linkages.
Caption: Chemical structure of 1-(2-methoxyethoxy)propan-2-ol.
A critical aspect to grasp is that commercial DPGME is not a single entity but a mixture of four primary structural isomers. The synthesis, which involves the reaction of propylene oxide with methanol, leads to this isomeric distribution.[5]
The Four Primary Isomers of Dipropylene Glycol Methyl Ether (DPGME):
-
1-(2-Methoxypropoxy)propan-2-ol (α,α-isomer): This isomer features two secondary ether linkages.
-
1-(2-Methoxy-1-methylethoxy)propan-2-ol (α,β-isomer): This isomer contains one secondary and one primary ether linkage.
-
2-(2-Methoxypropoxy)propan-1-ol (β,α-isomer): This isomer has a primary alcohol and a secondary ether linkage.
-
2-(2-Methoxy-1-methylethoxy)propan-1-ol (β,β-isomer): This isomer possesses a primary alcohol and a primary ether linkage.
The relative abundance of these isomers in a typical commercial mixture is approximately:
-
1-(2-Methoxypropoxy)propan-2-ol: 40-50%[3]
-
1-(2-Methoxy-1-methylethoxy)propan-2-ol: 40-45%[3]
-
2-(2-Methoxypropoxy)propan-1-ol: 2-5%[3]
-
2-(2-Methoxy-1-methylethoxy)propan-1-ol: 3-5%[3]
The following table summarizes the key physicochemical properties of the DPGME mixture and its primary isomers. It is important to note that data for the individual isomers can be scarce, and properties are often reported for the mixture.
| Property | 1-(2-Methoxyethoxy)propan-2-ol (DPGME Mixture) | 1-(2-Methoxypropoxy)propan-2-ol | 1-(2-Methoxy-1-methylethoxy)propan-2-ol |
| CAS Number | 34590-94-8[4] | 13429-07-7[6] | 20324-32-7[7] |
| Molecular Weight ( g/mol ) | 148.20[4] | 148.20[6] | 148.20[7] |
| Boiling Point (°C) | 189.6[4] | 203.3[8] | ~190 (Predicted) |
| Flash Point (°C) | 75[1] | 76.7[8] | Not available |
| Density (g/mL at 25°C) | 0.949-0.960[1] | 0.955[8] | Not available |
| Vapor Pressure (mmHg at 25°C) | 0.2[1] | 0.0678[8] | Not available |
| Solubility in Water | Complete[1] | Miscible[6] | Miscible |
A Deeper Dive into Isomerism
The molecular formula C₇H₁₆O₃ allows for a vast number of structural isomers beyond the four primary DPGME constituents. These can include other ether-alcohols with different carbon skeletons, as well as di-ethers with a diol functionality. For the purpose of this guide, we will focus on the isomers most relevant to DPGME.
Structural Isomerism
The four primary DPGME isomers arise from the non-regioselective ring-opening of propylene oxide during synthesis. The nucleophilic attack of methanol or a growing polymer chain can occur at either of the two carbons of the epoxide ring, leading to the formation of primary or secondary alcohols and ethers.
Caption: The four primary structural isomers of DPGME.
Stereoisomerism
A crucial aspect for drug development professionals is the presence of chirality. 1-(2-Methoxyethoxy)propan-2-ol possesses a chiral center at the carbon atom bearing the hydroxyl group (C2). This gives rise to two enantiomers: (R)-1-(2-methoxyethoxy)propan-2-ol and (S)-1-(2-methoxyethoxy)propan-2-ol.
Caption: The (R) and (S) enantiomers of 1-(2-methoxyethoxy)propan-2-ol.
Synthesis and Separation of Isomers
Synthesis
The industrial synthesis of DPGME involves the base-catalyzed reaction of propylene oxide with methanol.[5] The reaction proceeds in a stepwise manner, with the first step being the formation of propylene glycol methyl ether (PGME), which itself is a mixture of 1-methoxy-2-propanol and 2-methoxy-1-propanol. The PGME then reacts with another molecule of propylene oxide to form the DPGME isomers.
Caption: General synthesis workflow for DPGME.
Experimental Protocol: Laboratory-Scale Synthesis of DPGME
This protocol outlines a general procedure for the base-catalyzed synthesis of DPGME.
-
Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously dissolve sodium hydroxide in anhydrous methanol to prepare a sodium methoxide solution.
-
Reaction Initiation: Add propylene oxide dropwise to the methanolic sodium hydroxide solution at a controlled temperature, typically between 80-100°C.
-
Reaction Progression: The reaction mixture is refluxed for several hours to ensure the complete conversion of propylene oxide. The progress of the reaction can be monitored by gas chromatography (GC).
-
Second Addition: After the initial reaction, more propylene oxide is added dropwise to the heated mixture, maintaining the reaction temperature in the range of 100-140°C to favor the formation of DPGME.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized with an acid. The crude product is then purified by fractional distillation under reduced pressure to separate the DPGME isomers from unreacted starting materials and lower boiling PGME.
Separation of Isomers
The separation of the structural isomers of DPGME is typically achieved by fractional distillation, exploiting the differences in their boiling points. However, the separation of the stereoisomers (enantiomers) requires chiral separation techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and effective method for separating enantiomers in an analytical or preparative scale.[9] The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols.[10]
Protocol: Chiral HPLC Method Development for 1-(2-Methoxyethoxy)propan-2-ol
-
Column Selection: Begin by screening a set of polysaccharide-based chiral columns, such as Chiralcel® OD-H, Chiralpak® AD-H, and Chiralcel® OJ-H.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) in various ratios (e.g., 99:1, 95:5, 90:10).
-
Polar Organic Mode: If normal phase is unsuccessful, explore polar organic mobile phases such as acetonitrile or methanol.
-
-
Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to maximize resolution.
-
Detection: Use a UV detector at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector.
Caption: Workflow for chiral HPLC method development.
Spectroscopic Characterization
The identification and characterization of the isomers of 1-(2-methoxyethoxy)propan-2-ol rely heavily on spectroscopic techniques.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), glycol ethers tend to fragment readily, and the molecular ion peak (m/z = 148 for C₇H₁₆O₃) may be weak or absent.[11] The fragmentation patterns are dominated by cleavage of the C-O and C-C bonds. Common fragments for DPGME isomers include ions at m/z 45, 59, 73, and 89, corresponding to various ether and alcohol fragments.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the DPGME isomers. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.
-
¹H NMR: The spectrum of 1-(2-methoxyethoxy)propan-2-ol would be expected to show distinct signals for the different methyl, methylene, and methine protons. The proton of the secondary alcohol group would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The protons adjacent to the oxygen atoms would be shifted downfield.
-
¹³C NMR: The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbons bonded to oxygen atoms will have chemical shifts in the range of 60-80 ppm.
Applications in Research and Drug Development
The favorable toxicological profile and versatile solvent properties of DPGME make it a valuable component in the pharmaceutical industry.[3]
Solvent for Active Pharmaceutical Ingredients (APIs)
DPGME's ability to dissolve a wide range of both polar and non-polar compounds makes it an effective solvent in the synthesis and purification of APIs.[13] Its high boiling point is advantageous for reactions that require elevated temperatures.
Pharmaceutical Excipient
An excipient is an inactive substance formulated alongside the API.[14] DPGME can be used as a co-solvent in liquid and semi-solid formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[15] Its use in parenteral (injectable) formulations is also being explored.
Case in Point: A Potential Challenge Agent
Recent research has evaluated propylene glycol methyl ether (PGME), a related compound, as a potential surrogate for hazardous drugs in testing the integrity of closed-system drug-transfer devices (CSTDs).[2] The study utilized Fourier transform infrared (FTIR) spectroscopy to detect PGME vapor as an indicator of leaks. This highlights the potential for using well-characterized glycol ethers in developing and validating safety protocols in pharmaceutical handling.
Safety and Handling
DPGME is considered to have low toxicity.[16] However, as with all chemicals, it should be handled with appropriate care. It can cause skin and eye irritation.[15] Good laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, should always be followed. Store in a cool, well-ventilated area away from sources of ignition.
Conclusion
1-(2-methoxyethoxy)propan-2-ol, as a key component of dipropylene glycol methyl ether, is a multifaceted chemical with significant relevance to researchers and drug development professionals. Its complex isomerism, including both structural and stereoisomers, presents both challenges and opportunities. A thorough understanding of the properties and behavior of the individual isomers is crucial for optimizing its use in various applications. This guide has provided a detailed overview of the structure, properties, synthesis, and analysis of 1-(2-methoxyethoxy)propan-2-ol and its related isomers, with a focus on providing practical insights for the scientific community.
References
-
OSHA. (n.d.). Dipropylene Glycol Methyl Ether. Occupational Safety and Health Administration. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Methoxypropoxy)-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Westbrook, E. G., Doepke, A., & Streicher, R. P. (2021). Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy. Journal of Occupational and Environmental Hygiene, 18(10), 453–463. Retrieved from [Link]
-
EPA. (2005). Inert Reassessment - Dipropylene Glycol Monomethyl Ether (DPGME), CAS Reg. no. 34590-94-8. United States Environmental Protection Agency. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(2-methoxypropoxy)- (CAS 13429-07-7). Retrieved from [Link]
-
OSHA. (2020). DIPROPYLENE GLYCOL METHYL ETHER ((2-METHOXYMETHYLETHOXY)PROPANOL). Occupational Safety and Health Administration. Retrieved from [Link]
-
NIST. (n.d.). 2-Propanol, 1-(2-methoxy-1-methylethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
- Google Patents. (n.d.). CN101190878B - Method for preparing propylene glycol ether.
-
ResearchGate. (n.d.). Figure .. Mass spectrum fragmentation patterns of (a) the metabolite observed in a diethylene glycol dibenzoate fermentation and (b) one of the isomers of the metabolite observed in a dipropylene glycol dibenzoate fermentation. Retrieved from [Link]
-
PubChem. (n.d.). Dipropylene glycol monomethyl ether. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-(2-Methoxy-1-methyl-ethoxy)-1-methyl-ethoxy)propan-1-OL. National Center for Biotechnology Information. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
PSE Community.org. (2024). Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Dipropylene Glycol Methyl Ether - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
- Google Patents. (n.d.). EP0250168A1 - Production of glycol ethers.
-
SpectraBase. (n.d.). Di(propylene glycol) methyl ether, mixture of isomers - Optional[ATR-IR]. Retrieved from [Link]
-
OECD-HPV. (n.d.). DIPROPYLENE GLYCOL METHYL ETHER CAS N°: 34590-94-8 (Isomers). Retrieved from [Link]
-
Gcms.cz. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Retrieved from [Link]
-
LyondellBasell. (n.d.). Glycol Ether DPM. Retrieved from [Link]
- Google Patents. (n.d.). WO2015024103A1 - Process for producing propylene glycol methyl ether.
-
PubChem. (n.d.). Dipropylene glycol methyl ether acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Propylene Glycol Methyl Ether Catalyzed by MCM-41. Retrieved from [Link]
Sources
- 1. lyondellbasell.com [lyondellbasell.com]
- 2. Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. osha.gov [osha.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 1-(2-Methoxypropoxy)-2-propanol | C7H16O3 | CID 25982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Propanol, 1-(2-methoxy-1-methylethoxy)- [webbook.nist.gov]
- 8. Page loading... [guidechem.com]
- 9. 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. nj.gov [nj.gov]
- 16. DIPROPYLENE GLYCOL METHYL ETHER ((2-METHOXYMETHYLETHOXY)PROPANOL) | Occupational Safety and Health Administration [osha.gov]
